An In-depth Technical Guide to 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1556117-35-1)
An In-depth Technical Guide to 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1556117-35-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1556117-35-1) is limited. This guide has been constructed by leveraging established principles of pyrazole chemistry, data from structurally similar analogs, and plausible synthetic strategies. It is intended for informational and research guidance purposes. All experimental procedures should be conducted with appropriate safety precautions and after consulting relevant safety data sheets for the reagents involved.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse pharmacophores have made it a "privileged structure" in drug discovery.[3] Aminopyrazoles, in particular, are highly valued as they provide a reactive handle for further chemical modification, enabling the synthesis of complex molecular architectures and extensive exploration of structure-activity relationships (SAR).[1][4][5]
This guide focuses on the specific isomer 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid. This molecule combines three key features:
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A 3-Aminopyrazole Core: The amino group at the 3-position is a crucial building block for creating fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to possess significant biological activities.[6]
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An N1-Methyl Group: Methylation at the N1 position blocks one of the primary sites of metabolic attack and tautomerization, often leading to more predictable pharmacokinetic profiles and defined SAR.
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A C5-Acetic Acid Moiety: The carboxylic acid group provides a key point for amide bond formation, allowing for conjugation to other molecules, linkers, or pharmacophores. It also enhances aqueous solubility.
The combination of these features makes CAS 1556117-35-1 a potentially valuable and versatile building block for constructing novel chemical entities targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][7][8]
Molecular Structure and Physicochemical Properties
The structural representation of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid is fundamental to understanding its reactivity and potential interactions with biological systems.
Caption: Chemical Structure of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid.
Predicted Physicochemical Data
| Property | Predicted Value/Range | Comments |
| Molecular Formula | C₆H₉N₃O₂ | - |
| Molecular Weight | 155.16 g/mol | - |
| Appearance | White to off-white solid | Typical for small organic acids. |
| Melting Point | >150 °C (decomposes) | Similar aminopyrazole carboxylic acids exhibit high melting points. |
| Boiling Point | >300 °C (predicted) | High polarity and hydrogen bonding lead to a high predicted boiling point. |
| pKa (Acidic) | 3.0 - 4.0 | Expected for the carboxylic acid group, similar to other pyrazole acetic acids.[9] |
| LogP | < 1.0 | The amino and carboxylic acid groups contribute to hydrophilicity. |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water and nonpolar organic solvents. | Expected behavior for a zwitterionic-capable molecule. |
Synthesis and Methodology: A Mechanistic Approach
A robust and logical synthesis for this molecule can be designed based on the well-established Knorr Pyrazole Synthesis .[10][11][12] This classic reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] For our target molecule, a plausible and efficient strategy would involve the reaction of methylhydrazine with a β-ketonitrile ester, followed by hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound via Knorr cyclocondensation.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(3-amino-1-methyl-1H-pyrazol-5-yl)acetate
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Rationale: The reaction between a β-ketonitrile and a monosubstituted hydrazine is a highly effective method for producing 3-aminopyrazoles.[5] The cyano group serves as a masked carboxylic acid precursor and directs the cyclization to form the desired amino-substituted ring. Using methylhydrazine directly installs the required N1-methyl group. The reaction is typically catalyzed by a weak acid to facilitate imine formation.[13]
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Reagents & Setup:
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Ethyl 4-cyano-3-oxobutanoate (1.0 equiv)
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Methylhydrazine (1.1 equiv)
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Ethanol (as solvent)
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Glacial Acetic Acid (catalytic amount, ~0.1 equiv)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
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-
Procedure: a. Dissolve ethyl 4-cyano-3-oxobutanoate in ethanol in the round-bottom flask. b. Add the catalytic amount of glacial acetic acid. c. Add methylhydrazine dropwise to the stirred solution at room temperature. An initial exotherm may be observed. d. Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. g. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester intermediate.
Step 2: Hydrolysis to 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
-
Rationale: Saponification (base-catalyzed hydrolysis) is a standard and high-yielding method for converting esters to their corresponding carboxylic acids.
-
Reagents & Setup:
-
Ethyl 2-(3-amino-1-methyl-1H-pyrazol-5-yl)acetate (1.0 equiv)
-
Sodium Hydroxide (NaOH, 2.0-3.0 equiv)
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Ethanol/Water mixture (e.g., 1:1 v/v)
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Round-bottom flask with magnetic stirrer.
-
-
Procedure: a. Dissolve the ester intermediate in the ethanol/water mixture. b. Add the sodium hydroxide pellets or a concentrated aqueous solution. c. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/LC-MS). d. Cool the reaction mixture in an ice bath. e. Carefully acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid (e.g., 1M HCl). The product should precipitate as it approaches its isoelectric point. f. Collect the precipitated solid by vacuum filtration. g. Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities. h. Dry the product under vacuum to yield the final compound.
Anticipated Spectroscopic Characterization
While specific spectra are unavailable, the structure allows for the confident prediction of key signals, which are crucial for structural verification.
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¹H NMR (in DMSO-d₆):
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~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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~5.5-6.0 ppm (singlet, 1H): C4-H proton on the pyrazole ring.
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~5.0-5.5 ppm (broad singlet, 2H): Amino group protons (-NH₂).
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~3.5-3.7 ppm (singlet, 3H): N1-methyl protons (-NCH₃).
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~3.4-3.6 ppm (singlet, 2H): Methylene protons (-CH₂COOH).
-
-
¹³C NMR (in DMSO-d₆):
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~170-175 ppm: Carboxylic acid carbonyl carbon (-C OOH).
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~155-160 ppm: C3 carbon bearing the amino group.
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~140-145 ppm: C5 carbon bearing the acetic acid group.
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~90-95 ppm: C4 carbon of the pyrazole ring.
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~35-40 ppm: N1-methyl carbon (-NC H₃).
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~30-35 ppm: Methylene carbon (-C H₂COOH).
-
-
FT-IR (KBr Pellet, cm⁻¹):
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3400-3200 (broad): Overlapping N-H stretches from the amino group and O-H stretch from the carboxylic acid.
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3000-2850: C-H stretching vibrations.
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~1700 (strong): C=O stretch of the carboxylic acid.
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1650-1600: N-H bending (scissoring) vibration and C=N/C=C ring stretches.
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1450-1350: C-H bending and O-H bending vibrations.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 156.0768
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Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid make it a highly attractive scaffold for medicinal chemistry programs.
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Kinase Inhibitor Scaffolds: Aminopyrazoles are prevalent hinge-binding motifs in many kinase inhibitors.[1][8] The 3-amino group can form critical hydrogen bonds with the kinase hinge region, while the acetic acid moiety at the C5 position can be elaborated to extend into the solvent-exposed region or target other pockets, improving potency and selectivity.
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Building Block for Fused Systems: The bifunctional nature of the molecule (amino and carboxylic acid groups) allows it to be a key precursor for creating more complex, rigid heterocyclic systems. For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds known for a wide array of biological activities, including anticancer and anti-inflammatory properties.[6][14]
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Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it is an ideal candidate for FBDD screening campaigns. Its fragments (aminopyrazole, acetic acid) are known to interact with various biological targets.
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Linker Chemistry: The acetic acid group is a classic handle for attaching the pyrazole core to linkers in applications such as PROTACs (Proteolysis Targeting Chimeras) or for conjugation to antibodies in ADCs (Antibody-Drug Conjugates).
Conclusion
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid, CAS 1556117-35-1, represents a strategically important building block for modern drug discovery. Although specific experimental data is sparse in the public domain, its synthesis is feasible through well-established chemical transformations like the Knorr pyrazole synthesis. Its inherent structural features—a stable N-methylated aminopyrazole core and a versatile carboxylic acid handle—provide a robust platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding and a practical framework for researchers looking to incorporate this valuable scaffold into their synthetic and drug discovery programs.
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